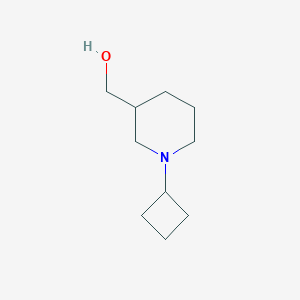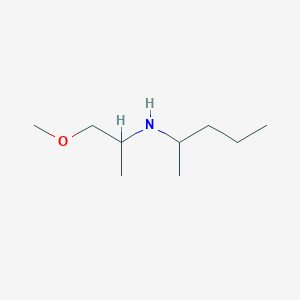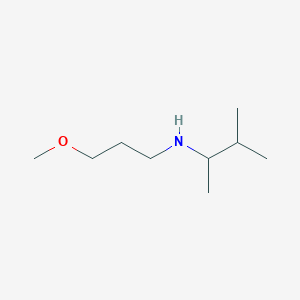
(1-Cyclobutylpiperidin-3-yl)methanol
Vue d'ensemble
Description
“(1-Cyclobutylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C10H19NO . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylpiperidin-3-yl)methanol” consists of a cyclobutyl group attached to the 3rd carbon of a piperidine ring, with a methanol group attached to the nitrogen . The molecular weight of this compound is 169.26 g/mol.
Applications De Recherche Scientifique
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) reported on a ligand, prepared via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), that forms a stable complex with CuCl. This complex is an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions due to its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Chiral Ligands
Research by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) focused on the synthesis of novel chiral ligands derived from l-pipecolinic acid (homoproline). These ligands demonstrated unique behavior in the stereocontrol of the catalytic addition of diethylzinc to benzaldehyde, highlighting the potential for creating asymmetric induction in organic synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol Analysis in Fermentation
Santos, da Costa, Gutz, & Garcia (2017) developed a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol in the presence of ethanol, demonstrating an innovative approach to detecting methanol during the fermentation of grains and fruits (Santos, da Costa, Gutz, & Garcia, 2017).
Methanol-Dependent Growth and Production in E. coli
A significant breakthrough was made by Chen et al. (2018), who engineered an Escherichia coli strain to utilize methanol as a sole carbon source. This strain, through the deletion of genes in the pentose phosphate pathway and expression of heterologous enzymes from the ribulose-monophosphate (RuMP) pathway, demonstrated methanol-dependent growth on C5 sugars, marking an advance in synthetic biology for methanol utilization (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).
Propriétés
IUPAC Name |
(1-cyclobutylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-3-2-6-11(7-9)10-4-1-5-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENXITBAMIRKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylpiperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)
![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)





![6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)



![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)